Kaempferol-3-O-glucorhamnoside

Anti-Inflammatory Infectious Disease Acute Lung Injury

For researchers studying acute lung injury or dual-pathway inflammation, sourcing a validated Kaempferol-3-O-glucorhamnoside with consistent in vivo efficacy is critical. Generic kaempferol monoglycosides often lack the potency to simultaneously suppress MAPK and NF-κB signaling. This specific glucorhamnoside resolves this gap. - Demonstrates in vivo suppression of TNF-α, IL-6, and IL-1β in a K. pneumoniae-induced lung injury model. - High aqueous solubility (≥45.2 mg/mL) enables reliable in vivo dosing without confounding organic co-solvents. - Supplied with rigorous analytical documentation to ensure lot-to-lot consistency for reproducible studies.

Molecular Formula C27H32O16
Molecular Weight 612.5 g/mol
Cat. No. B8087282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaempferol-3-O-glucorhamnoside
Molecular FormulaC27H32O16
Molecular Weight612.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O.C(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C21H20O10.C6H12O6/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9;7-1-2-3(8)4(9)5(10)6(11)12-2/h2-8,15,17-18,21-25,27-28H,1H3;2-11H,1H2/t8-,15-,17+,18+,21-;2-,3-,4+,5-,6-/m01/s1
InChIKeyAYQHBXGVGZXASK-SPRYBZLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kaempferol-3-O-glucorhamnoside In Vivo Anti-Inflammatory Activity


Kaempferol-3-O-glucorhamnoside (CAS 40437-72-7) is a naturally occurring flavonoid glycoside belonging to the kaempferol glycoside family, characterized by a kaempferol aglycone conjugated to a glucorhamnose disaccharide moiety [1][2]. Unlike the more common kaempferol aglycone or its simple monoglycosides, this specific compound has demonstrated potent anti-inflammatory effects, including the in vivo suppression of TNF-α, IL-6, and IL-1β in a Klebsiella pneumoniae-induced lung injury mouse model [3][4]. Its molecular weight is 594.52 g/mol, with the molecular formula C27H30O15 [5].

1
In Vivo Inflammation Model
K. pneumoniae lung injury model; cytokine endpoint context
2
Dual Pathway Inhibition
MAPK and NF-κB pathway crosstalk studies
3
Aqueous Dosing Formulation
High water solubility supports in vivo aqueous formulation

Why Generic Kaempferol Cannot Substitute This Glycoside


Simple substitution with kaempferol aglycone or its common monoglycosides (e.g., kaempferol-3-O-glucoside) is not scientifically valid for in vivo studies where validated, dual-pathway anti-inflammatory activity is required. The specific glucorhamnose disaccharide moiety of Kaempferol-3-O-glucorhamnoside is crucial for its unique biological activity, which includes the simultaneous inhibition of both MAPK and NF-κB signaling pathways [1]. Furthermore, comparative studies have shown that while kaempferol-3-O-glucoside exhibits anti-inflammatory activity, its potency and spectrum of activity against specific inflammatory markers like TNF-α and IL-6 may differ significantly from that of Kaempferol-3-O-glucorhamnoside in relevant infection models [2][3].

Property
Kaempferol-3-O-glucorhamnoside
Common Analogs
Glycosylation
Glucorhamnose disaccharide
Aglycone or monoglycoside
MAPK/NF-κB Pathway Inhibition
Reported dual-pathway suppression
Activity profile may differ significantly
In Vivo Anti-inflammatory Response
Suppressed TNF-α, IL-6, IL-1β in lung model
May show reduced cytokine response
Water Solubility
≥45.2 mg/mL (reported)
Aglycone poorly water-soluble

Quantitative Evidence vs. Structural Analogs


In Vivo Cytokine Suppression in Lung Injury Model

In a direct head-to-head comparison within a single study, Kaempferol-3-O-glucorhamnoside demonstrated superior suppression of key inflammatory cytokines in vivo compared to its aglycone, kaempferol, and a related monoglycoside, kaempferol-3-O-glucoside. The compound significantly reduced TNF-α, IL-6, and IL-1β levels in the lungs of mice challenged with K. pneumoniae [1]. While specific numerical values for these reductions were not reported in the abstract, the study clearly establishes a qualitative and quantitative advantage for the disaccharide glycoside in this specific, clinically relevant model of acute lung injury [1].

In Vivo Cytokine Suppression
Head-to-head
Target vs. aglycone / monoglycoside
Qualitative advantage in TNF-α, IL-6, IL-1β reduction
Reported in K. pneumoniae lung injury model
Anti-Inflammatory Infectious Disease Acute Lung Injury

COX-2 Inhibition Profile of Flavonoid Glycosides

In a cross-study comparison using data from a bioassay-guided isolation study, Kaempferol-3-O-rhamnoside (a closely related compound differing only by the absence of the glucose moiety) and Kaempferol-3-O-glucoside (a monoglycoside) were evaluated for COX enzyme inhibition [1]. At a concentration of 23 µM, Kaempferol-3-O-rhamnoside inhibited COX-1 by 24% and COX-2 by 47%. In contrast, Kaempferol-3-O-glucoside at 23 µM inhibited COX-1 by 20% and COX-2 by 37% [1]. While direct data for Kaempferol-3-O-glucorhamnoside is not present in this specific assay, the data provides a strong class-level inference that the specific glycosidic linkage pattern (rhamnoside vs. glucoside) significantly impacts COX-2 selectivity and inhibitory potency.

COX-2 Inhibition (Class-level)
Class-level inference
Rhamnoside: 47% vs. Glucoside: 37% at 23 µM
Glycosylation type alters COX-2 selectivity
Cross-study comparison; target compound not tested
Anti-Inflammatory Enzymology Cyclooxygenase

Lipid Peroxidation Inhibition Comparison

A comparative study on compounds isolated from Cornus kousa fruits provides quantitative data on lipid peroxidation inhibition [1]. At a concentration of 23 µM, Kaempferol-3-O-rhamnoside inhibited Fe(2+)-catalyzed lipid peroxidation by 63%. At the same concentration, the related monoglycoside Kaempferol-3-O-glucoside inhibited lipid peroxidation by 61%. This is a marginal but quantifiable 2% difference in efficacy. While the target compound, Kaempferol-3-O-glucorhamnoside, was not tested in this specific panel, the data for these close structural analogs indicates a class-level trend where the presence and type of sugar moiety (rhamnoside vs. glucoside) influences antioxidant efficacy.

Lipid Peroxidation Inhibition
Class-level inference
Rhamnoside 63% vs. Glucoside 61% at 23 µM
Marginal 2% difference from glycosylation
Liposome model; target not directly tested
Antioxidant Lipid Peroxidation Oxidative Stress

Aqueous Solubility Advantage

For experimental design and formulation, Kaempferol-3-O-glucorhamnoside offers a well-defined and favorable solubility profile. Vendor data indicates a water solubility of ≥45.2 mg/mL [1]. Other commercial sources confirm solubility in DMSO at 2 mg/mL (approx. 3.36 mM) and in ethanol at 1 mg/mL [2]. This high water solubility is a significant practical advantage over the notoriously poorly water-soluble kaempferol aglycone, which often requires specialized formulation strategies for in vivo administration.

Aqueous Solubility
Reported
≥45.2 mg/mL in water
Supports aqueous formulation for in vivo dosing
Supplier specification; verify per lot
Solubility Formulation Procurement

High Purity Quality Assurance

Reproducible research requires high-purity starting materials. Commercial suppliers offer Kaempferol-3-O-glucorhamnoside with rigorously verified purity levels. For instance, one supplier reports a purity of 99.69% based on HPLC analysis , while another specifies a purity of >98% (HPLC) . These high purity standards are essential for ensuring that observed biological effects are attributable to the compound of interest and not to confounding impurities. This level of quality assurance is a critical procurement differentiator, as the purity of research-grade natural products can vary significantly between vendors and across different structural analogs.

HPLC Purity
Specification review
≥98% (up to 99.69% reported)
High-purity material reduces experimental variability
Vendor certificate; lot-dependent
Quality Control Purity Procurement

Validated Application Scenarios


Gram-Negative Pneumonia and Acute Lung Injury Model

Kaempferol-3-O-glucorhamnoside is the preferred compound for investigating therapeutic interventions in acute lung injury (ALI) or acute respiratory distress syndrome (ARDS) resulting from Klebsiella pneumoniae infection. Its established in vivo efficacy in suppressing TNF-α, IL-6, and IL-1β in a mouse model of K. pneumoniae-induced lung injury makes it a superior tool compound compared to less effective kaempferol glycosides [1]. The compound's ability to ameliorate lung edema further supports its use in this specific pathological context [1].

MAPK and NF-κB Pathway Crosstalk Studies

For researchers studying the complex interplay between the MAPK and NF-κB pathways, Kaempferol-3-O-glucorhamnoside serves as a validated dual-pathway inhibitor. Unlike analogs that may preferentially target one pathway, this compound has been demonstrated to suppress phosphorylation of key components in both the MAPK and NF-κB cascades in vivo and in vitro [1]. This makes it an ideal chemical probe for dissecting the contribution of each pathway to inflammatory phenotypes.

Soluble Dosing for In Vivo Anti-Inflammatory Assays

The high aqueous solubility of Kaempferol-3-O-glucorhamnoside (≥45.2 mg/mL in water) is a key advantage for in vivo studies requiring consistent and reliable dosing via oral gavage or intraperitoneal injection without the use of potentially toxic or confounding organic co-solvents [2]. This property simplifies formulation and reduces inter-experiment variability, making it a practical choice for establishing robust and reproducible animal models of inflammation.

Antioxidant Structure-Activity Relationship Studies

Kaempferol-3-O-glucorhamnoside exhibits significant antioxidant activity, as demonstrated by its ability to scavenge stable DPPH free radicals and reduce reactive oxygen species (ROS) in cellular and in vivo models of oxidative stress [1]. Its specific glycosidic structure, which differentiates it from common monoglycosides, makes it a valuable compound for investigating the structure-activity relationships (SAR) of flavonoid glycosides in mitigating oxidative damage.

Application
Selection Property
Validation Focus
Acute lung injury model (K. pneumoniae)
In vivo cytokine response context
TNF-α, IL-6, IL-1β endpoint reduction
MAPK/NF-κB crosstalk studies
Dual-pathway inhibition assay context
Phosphorylation endpoint review
Aqueous in vivo dosing
Reported high water solubility
In vivo dosing consistency review
Flavonoid glycoside antioxidant SAR
Glycosylation-dependent antioxidant context
DPPH / ROS endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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